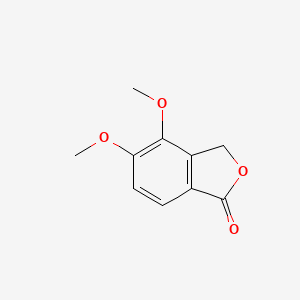

4,5-Dimethoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIMTZPOPPEWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)OC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505231 | |

| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-58-6 | |

| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethoxyisobenzofuran 1 3h One

Established Synthetic Pathways for Isobenzofuran-1(3H)-one Frameworks

The construction of the core isobenzofuran-1(3H)-one skeleton can be achieved through several well-established synthetic strategies. These methods typically involve the formation of the lactone ring from a suitably functionalized benzene (B151609) derivative.

One of the most common and direct approaches is the cyclization of ortho-functionalized benzoic acids . This can involve the reduction of a 2-acylbenzoic acid followed by spontaneous or acid-catalyzed lactonization. Alternatively, the lactonization of 2-(hydroxymethyl)benzoic acids provides a straightforward route to the phthalide (B148349) core. researchgate.net

Another powerful strategy involves the transition metal-catalyzed C-H bond functionalization of benzoic acids or related compounds. imjst.org For instance, rhodium-catalyzed C-H acylation of benzamides followed by annulation can yield alkylidene phthalides. imjst.org Palladium catalysis has also been extensively used for the synthesis of isobenzofuran-1(3H)-ones through various coupling and cyclization reactions.

Furthermore, domino reactions provide an efficient pathway to construct the phthalide framework in a single synthetic operation. These can include tandem reactions like addition/cyclization of nucleophiles to methyl 2-formylbenzoate.

Targeted Synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one

The targeted synthesis of this compound requires careful selection of starting materials and reagents to ensure the correct placement of the methoxy (B1213986) groups on the aromatic ring.

Classical Organic Transformations in Synthesis

Classical approaches to the synthesis of this compound would typically start from a precursor already bearing the desired 1,2-dimethoxy substitution pattern. A plausible and effective route involves the preparation of 2-hydroxy-4,5-dimethoxybenzoic acid, which can serve as a key intermediate. google.com

A common classical method would be the reduction of a suitable precursor followed by lactonization . For example, the synthesis could proceed via the reduction of 2-carboxy-4,5-dimethoxybenzaldehyde. The aldehyde group can be selectively reduced to a hydroxymethyl group, which then undergoes intramolecular esterification (lactonization) with the adjacent carboxylic acid group, often under acidic conditions, to furnish the final product.

Another classical approach is the oxidative lactonization of a suitable precursor, such as 2-methyl-4,5-dimethoxybenzoic acid. This transformation can be achieved using various oxidizing agents to generate the lactone ring.

The synthesis of a related compound, 4,5-dicyano dimethyl phthalate (B1215562), has been reported starting from 4,5-dibromophthalic acid, highlighting a strategy of introducing substituents at the 4 and 5 positions. researchgate.netpsu.edu A similar strategy could be envisioned for the dimethoxy analogue, starting from a suitably substituted phthalic acid derivative.

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, selectivity, and environmental footprint of organic reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. researchgate.netorganic-chemistry.orgresearchgate.netmdpi.comnih.gov The synthesis of isobenzofuran-1(3H)-ones can be significantly expedited using this technology. For instance, the condensation and successive lactonization of 2-carboxybenzaldehydes with ketones has been shown to proceed in excellent yields (90-98%) within 10-30 minutes under microwave irradiation using a solid acid catalyst like Montmorillonite K-10. researchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in readily available literature, the general success of this methodology for related structures suggests its high potential for this target molecule. A plausible microwave-assisted approach would involve the cyclization of a precursor like 2-carboxy-4,5-dimethoxybenzaldehyde, potentially leading to shorter reaction times and higher efficiency compared to conventional heating methods. The synthesis of related dimethoxy-substituted heterocyclic compounds has been successfully achieved using microwave irradiation. researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the enzymatic synthesis of this compound is not yet a well-established method, the potential for such a transformation exists. Enzymes, particularly oxidoreductases and hydrolases, are known to catalyze reactions that could be applied to the synthesis of phthalides.

For instance, an enzymatic strategy could involve the stereoselective reduction of a 2-acyl-4,5-dimethoxybenzoic acid to the corresponding alcohol, followed by an enzyme-catalyzed or spontaneous lactonization. Alcohol dehydrogenases have been successfully employed for the stereoselective reduction of related dicarbonyl compounds. mdpi.com

Another potential enzymatic route could be a biocatalytic Baeyer-Villiger oxidation of a suitable precursor. Engineered enzymes have shown the ability to perform various C-H functionalization and cyclization reactions to form lactones. nsf.gov Although a specific enzyme for the direct cyclization to this compound has not been reported, the rapid development in the field of enzyme engineering suggests that such a biocatalyst could be developed in the future.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

A direct comparative analysis of the different synthetic routes for this compound is challenging due to the limited number of published, side-by-side studies for this specific molecule. However, a general comparison based on the principles of each methodology can be made.

| Synthetic Route | Typical Starting Materials | Key Transformations | Potential Advantages | Potential Disadvantages |

| Classical Organic Transformations | 2-carboxy-4,5-dimethoxybenzaldehyde, 2-methyl-4,5-dimethoxybenzoic acid | Reduction, Oxidation, Lactonization | Well-established and reliable methods. | Often require harsh reaction conditions, may generate significant waste, and can have lower yields. |

| Microwave-Assisted Synthesis | 2-carboxy-4,5-dimethoxybenzaldehyde | Microwave-promoted cyclization | Significantly reduced reaction times, often higher yields, improved energy efficiency. researchgate.netmdpi.com | Requires specialized microwave equipment, scalability can be a concern for some systems. |

| Enzymatic Cyclization Strategies | 2-acyl-4,5-dimethoxybenzoic acid | Enzymatic reduction, Enzymatic oxidation | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally friendly. mdpi.comnsf.gov | Enzyme availability and stability can be limiting, optimization of reaction conditions can be time-consuming, currently hypothetical for this specific compound. |

Microwave-assisted synthesis offers a significant improvement in terms of reaction speed and efficiency. The ability to rapidly heat the reaction mixture to the desired temperature can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. researchgate.net

Enzymatic strategies , though not yet specifically developed for this compound, hold the greatest promise for a highly selective and sustainable synthesis. The inherent specificity of enzymes could potentially lead to the direct formation of the target molecule with high purity, avoiding the need for protecting groups and reducing the number of synthetic steps. However, the development of a suitable enzyme and the optimization of the biocatalytic process would require significant research effort.

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents a distinct set of challenges and considerations. While numerous methods are effective for benchtop preparation, their feasibility on a larger scale is contingent upon factors such as cost-effectiveness, safety, environmental impact, and the robustness of the process. The economic viability of large-scale production is intrinsically linked to the availability and cost of starting materials, the efficiency of the synthetic route, and the complexity of purification processes.

A key consideration in scaling up is the management of reaction parameters. For instance, a widely used laboratory method involves the cyclization of 4,5-dimethoxyphthalic anhydride (B1165640) with acetic anhydride and a catalytic amount of sulfuric acid. While effective, the use of acetic anhydride as both a reagent and solvent on an industrial scale requires careful handling and recovery strategies to be economically and environmentally sustainable.

Industrial production techniques often favor processes that utilize more readily available feedstocks and operate under controlled, continuous, or semi-continuous conditions. An example of an industrial approach involves starting from 4,5-dimethoxyphthalic acid. This process is designed for larger volumes, employing specific reactor conditions such as elevated temperature and pressure to optimize throughput and yield. Post-reaction processing, including solvent exchange via azeotropic distillation and controlled crystallization, is crucial for isolating a high-purity product efficiently on a large scale.

The choice of solvent, management of exotherms, and ease of product isolation are paramount. Processes that use water as a solvent, such as the oxidation of indane derivatives in subcritical water, are gaining attention for their environmental benefits, though they may require specialized high-pressure equipment. researchgate.net The selection of a synthetic route for large-scale production of this compound therefore requires a holistic evaluation of chemical efficiency, operational feasibility, and economic constraints.

Table 1: Comparison of Synthetic Methodologies and Scalability Factors

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Scalability Considerations |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 4,5-Dimethoxyphthalic anhydride | Acetic anhydride, Sulfuric acid | Use of corrosive acid; solvent recovery of acetic anhydride required for cost-effectiveness. |

| Industrial Process | 4,5-Dimethoxyphthalic acid | Toluene, Dimethyl sulfoxide (B87167) (DMSO) | Requires precise control of temperature (120–130°C) and pressure (2–3 bar); involves solvent exchange and controlled crystallization. |

| Palladium-Catalyzed Cyclization | 4,5-Dimethoxybenzoic acid | Pd(OAc)₂, KHCO₃, Dibromomethane | Cost and recovery of palladium catalyst; purification via silica (B1680970) gel chromatography can be challenging and costly at scale. |

| Heteropoly Acid Catalysis | 2-Acylbenzoic acids | Cs0.5H2.5PW12O40 | Catalyst is potentially reusable, which is advantageous for large-scale operations; reaction produces water as the main by-product. researchgate.net |

| Oxidative Conversion | o-Alkylbenzoic acids | NaBrO₃, NaHSO₃ | One-step process in a two-phase system, which can simplify scale-up; avoids harsh reagents. nih.gov |

| Subcritical Water Oxidation | Indane derivatives | Molecular oxygen, H₂O₂ | Environmentally benign (uses water as solvent); requires high-pressure reactor technology. researchgate.net |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4,5-Dimethoxyphthalic anhydride |

| Acetic anhydride |

| Sulfuric acid |

| 4,5-Dimethoxyphthalic acid |

| Toluene |

| Dimethyl sulfoxide (DMSO) |

| 4,5-Dimethoxybenzoic acid |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Potassium bicarbonate (KHCO₃) |

| Dibromomethane |

| Cesium-exchanged heteropoly acid (Cs0.5H2.5PW12O40) |

| 2-Acylbenzoic acids |

| Sodium bromate (B103136) (NaBrO₃) |

| Sodium bisulfite (NaHSO₃) |

| Indane |

Chemical Transformations and Reactivity of 4,5 Dimethoxyisobenzofuran 1 3h One

Fundamental Reaction Types of Isobenzofuran-1(3H)-ones

The general reactivity of the isobenzofuran-1(3H)-one ring system can be categorized into several fundamental reaction types, including oxidation of the aromatic ring, reduction of the lactone, and electrophilic substitution on the benzene (B151609) ring.

The oxidation of phenolic compounds, particularly those with multiple hydroxyl or methoxy (B1213986) substituents, can lead to the formation of quinones. For isobenzofuran-1(3H)-ones bearing such activating groups, oxidation can be a significant transformation. While direct oxidation of 4,5-dimethoxyisobenzofuran-1(3H)-one is not extensively documented, the oxidation of related catechol and methoxy-substituted aromatic compounds provides insight into potential pathways. uky.edunih.gov

The oxidation of catechols, which can be formed from the demethylation of dimethoxy derivatives, to their corresponding ortho-quinones is a well-established process. nih.gov This transformation can be initiated by various oxidizing agents. Similarly, the oxidation of methoxy-substituted catechols can yield hydroxylated quinones. uky.edu For instance, 3-methoxycatechol (B1210430) can be oxidized to form products like 3-methoxy-6-hydroxy-o-quinone. uky.edu The oxidation of phenols to quinones often proceeds through radical intermediates, and the substitution pattern on the aromatic ring is crucial; hydroxyl groups in ortho or para positions are required for this transformation to occur readily. youtube.com The degradation of related phthalate (B1215562) compounds can also be enhanced by quinone species in Fenton-like processes. dntb.gov.ua

The formation of isobenzofuran-1(3H)-ones can itself be achieved through the oxidation of precursors like indane derivatives using molecular oxygen in subcritical water. researchgate.net This suggests the stability of the phthalide (B148349) core under certain oxidative conditions, with reactivity being directed towards substituents or the aromatic ring depending on the specific reagents used.

The lactone functionality in isobenzofuran-1(3H)-ones is susceptible to reduction by strong hydride-donating reagents. The use of lithium aluminum hydride (LiAlH₄) is a common method for the reduction of esters and lactones to alcohols. masterorganicchemistry.com The reduction of a lactone with LiAlH₄ typically results in the cleavage of the ester bond and reduction of both the carbonyl group and the ester carboxyl group, leading to the formation of a diol. masterorganicchemistry.comrsc.org For this compound, this would yield the corresponding 1,2-benzenedimethanol (B1213519) derivative. The reduction of related Biginelli compounds with LiAlH₄ has been shown to yield various products, including the corresponding alcohols, demonstrating the utility of this reagent in reducing heterocyclic carbonyls. rsc.orgresearchgate.net

Catalytic hydrogenation offers another route to reduced analogues, though the conditions determine the extent of reduction. The complete hydrogenation of benzofurans to their saturated octahydrobenzofuran counterparts has been achieved through cascade catalysis, which involves an initial partial reduction of the heterocyclic core. nih.gov This suggests that under specific catalytic conditions, the furanone part of the isobenzofuranone could be reduced. More forceful hydrogenation conditions using rhodium catalysts can reduce the aromatic ring itself. nih.gov

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. The lactone ring, through the electron-withdrawing effect of its carbonyl group, has a deactivating influence. The directing effect of the substituents governs the position of incoming electrophiles.

Methoxy groups are strong activating groups and are ortho, para-directors. In this compound, the available positions for substitution on the aromatic ring are C-6 and C-7.

The C-6 position is para to the methoxy group at C-4 and meta to the methoxy group at C-5.

The C-7 position is ortho to the methoxy group at C-5 and meta to the methoxy group at C-4.

Considering the powerful ortho, para-directing nature of methoxy groups, substitution is expected to be directed primarily by them. The para-directing effect is often sterically favored over the ortho position. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur preferentially at the C-6 position, which is para to the C-4 methoxy group. However, the activating influence of the C-5 methoxy group at its ortho C-7 position is also significant, and a mixture of products could potentially be formed.

For example, the bromination of 1,3-dimethoxybenzene (B93181) with N-bromosuccinimide (NBS) proceeds with high regioselectivity to give the 4-bromo derivative, highlighting the strong directing effect of the methoxy groups. wku.edu However, the nitration of highly activated systems like 1,3,5-trimethoxybenzene (B48636) can be complicated by side reactions, including oxidation. researchgate.net

Derivatization Strategies of this compound and its Analogues

Derivatization of the this compound core is a key strategy for synthesizing new compounds with potentially valuable biological or material properties. The primary sites for such modifications are the C-3 position of the lactone ring and the two methoxy groups on the aromatic ring.

The C-3 position of the isobenzofuran-1(3H)-one ring is a common site for introducing structural diversity. One approach involves the reaction of the lactone's precursor, o-phthalaldehydic acid (which exists in equilibrium with 3-hydroxyisobenzofuran-1(3H)-one), with various nucleophiles. For instance, 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one can be synthesized and serves as a key intermediate. chemicalbook.com

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group (or its precursors) is a powerful method for creating new carbon-carbon bonds at the C-3 position. The reaction of Grignard reagents with related 1,3-indanediones can lead to the formation of 1,3-dihydroisobenzofuran derivatives with substituents at the C-1 (analogous to C-3 in phthalides) position. ed.ac.uk This strategy has been applied to construct various 3-substituted derivatives. nih.gov

The two methoxy groups at the C-4 and C-5 positions are important sites for modification, most commonly through ether cleavage to reveal the corresponding phenols. This transformation dramatically alters the electronic and hydrogen-bonding properties of the molecule.

The most common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). commonorganicchemistry.comnih.gov This reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures and can cleave one or both methoxy groups. commonorganicchemistry.commdma.ch The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the methyl-oxygen bond. nih.govmdma.ch This method is generally efficient, even in the presence of other functional groups. researchgate.net

Other strong acids, such as hydrobromic acid (HBr), can also be used to cleave aryl methyl ethers, although this often requires higher temperatures and may have lower functional group tolerance compared to BBr₃. researchgate.netmasterorganicchemistry.comlibretexts.org The choice of reagent and reaction conditions can allow for selective demethylation if desired.

Role as a Synthetic Intermediate in Complex Molecule Construction

Dimethoxyisobenzofuran-1(3H)-one isomers are valuable precursors in the synthesis of several classes of biologically active compounds. Their reactivity is centered around the lactone ring, which can be opened or modified, and the aromatic ring, which can be further functionalized to build complex molecular frameworks.

Mycophenolic acid (MPA) is a potent immunosuppressive agent used to prevent organ transplant rejection. nih.govmostwiedzy.pl It features a substituted phthalide core, making dimethoxyphthalides logical starting points for the synthesis of its analogs. nih.gov While a direct synthetic route starting from the 4,5-dimethoxy isomer is not prominently documented, research into monocyclic analogs of MPA underscores the importance of the phthalide structure for biological activity. nih.gov

The synthesis of new MPA derivatives is an active area of research aimed at developing analogs with improved efficacy and reduced side effects. nih.govresearchgate.net Many strategies for creating these analogs involve the chemical modification of the parent MPA molecule itself, for instance, through silylation and esterification. nih.gov Other approaches focus on creating conjugates by attaching different chemical moieties, such as amino acids or acridine/acridone groups, to the MPA scaffold. mostwiedzy.pl The creation of novel MPA amides and aryl esters has also been explored to enhance properties like cytotoxicity against cancer cells and antioxidant activity. mostwiedzy.pl These extensive modifications highlight the chemical versatility of the isobenzofuranone core structure inherent in MPA.

Noscapine (B1679977) is a naturally occurring opium alkaloid used as a cough suppressant that has gained significant attention for its anticancer properties. nih.govoncotarget.com The molecular structure of noscapine features a more complex, substituted isobenzofuranone moiety, specifically (S)-6,7-dimethoxy-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro- nih.govscielo.brdioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one. nih.gov

The development of more potent anticancer agents, known as noscapinoids, does not typically involve the use of simple phthalides like this compound as starting materials. Instead, the focus is on the chemical modification of the existing benzofuranone ring within the noscapine molecule. nih.gov For example, second-generation noscapinoids have been synthesized by targeting position-7 of the isobenzofuranone ring system. nih.gov A key reaction is the regioselective O-demethylation at this position to yield a hydroxy derivative, which then serves as a versatile scaffold for creating a variety of C-7 modified analogs, including carbamates and benzoates. nih.gov These transformations demonstrate that the isobenzofuranone portion of noscapine is a key site for chemical manipulation to enhance its biological activity. nih.govresearchgate.net

Cytosporones are a class of resorcinolic lipids with notable biological activities. scielo.brnih.gov In the synthesis of cytosporone analogs, a closely related isomer of the title compound plays a crucial and well-documented role. Specifically, the synthesis of the bioactive analogs AMS35AA and AMS35BB utilizes an intermediate derived from a 4,6-dimethoxyisobenzofuran-1(3H)-one structure. scielo.brscispace.com

The synthetic routes to these cytosporone analogs start from commercially available 3,5-dimethoxybenzoic acid. scielo.brscielo.br A key step in the synthesis involves the formation of the intermediate 3-heptyl-3-hydroxy-4,6-dimethoxyisobenzofuran-1(3H)-one. scielo.brscispace.comresearchgate.net This intermediate is then subjected to further reactions to yield the target analogs. For instance, the synthesis of AMS35AA can be achieved through a vitamin C-catalyzed methanolysis of this hydroxy-intermediate. scielo.brscielo.br This demonstrates the role of a substituted dimethoxyisobenzofuranone as a direct and essential precursor in the construction of complex cytosporone analogs. scielo.br

Advanced Spectroscopic and Analytical Characterization in Research on 4,5 Dimethoxyisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the carbon skeleton and the relative positions of substituents.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For an isobenzofuranone structure, key diagnostic signals include those from the aromatic protons, the methoxy (B1213986) groups, and the methylene protons of the lactone ring.

In the case of 4,5-Dimethoxyisobenzofuran-1(3H)-one, one would expect to see:

Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, these protons would likely appear as a pair of doublets, showing coupling to each other.

Methylene Protons (-CH₂-): A singlet corresponding to the two protons on the C3 carbon of the furanone ring. This signal is typically found around δ 5.0-5.5 ppm.

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, for the two methoxy groups at positions C4 and C5. These would likely appear in the δ 3.8-4.0 ppm range.

For comparison, the reported ¹H NMR data for the isomeric 5,6-Dimethoxyisobenzofuran-1(3H)-one in CDCl₃ is presented below rsc.org. The different substitution pattern results in two aromatic singlets rather than two coupled doublets.

Interactive Table: ¹H NMR Data for 5,6-Dimethoxyisobenzofuran-1(3H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | s | 1H | Aromatic H |

| 6.89 | s | 1H | Aromatic H |

| 5.20 | s | 2H | -OCH₂- (C3) |

| 3.96 | s | 3H | -OCH₃ |

| 3.92 | s | 3H | -OCH₃ |

¹³C NMR Insights

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, with a molecular formula of C₁₀H₁₀O₄, ten distinct signals would be expected in the ¹³C NMR spectrum.

Key expected resonances include:

Lactone Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 170-175 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm). The two carbons bearing the methoxy groups (C4, C5) and the two carbons fused to the lactone ring (C3a, C7a) would be distinguished from the carbons bearing hydrogen atoms (C6, C7).

Methylene Carbon (-CH₂-): A signal for the C3 carbon, typically around δ 65-70 ppm.

Methoxy Carbons (-OCH₃): Two signals for the methoxy carbons, usually found around δ 55-60 ppm.

The reported ¹³C NMR data for the related isomer 5,6-Dimethoxyisobenzofuran-1(3H)-one illustrates these characteristic peaks rsc.org.

Interactive Table: ¹³C NMR Data for 5,6-Dimethoxyisobenzofuran-1(3H)-one

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O (C1) |

| 154.9 | Aromatic C |

| 150.4 | Aromatic C |

| 141.0 | Aromatic C |

| 117.6 | Aromatic C |

| 106.1 | Aromatic CH |

| 103.4 | Aromatic CH |

| 69.1 | -OCH₂- (C3) |

| 56.4 | -OCH₃ |

| 56.3 | -OCH₃ |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the specific substitution pattern of isomers.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be critical to confirm the connectivity between the aromatic protons. For the 4,5-dimethoxy isomer, a cross-peak between the two aromatic doublets would confirm they are adjacent (vicinal coupling). In contrast, the 5,6-dimethoxy isomer would show no such correlation, as its aromatic protons are not adjacent nih.govresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the signals for the aromatic C-H units (C6-H6, C7-H7) and the methylene group (C3-H3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is arguably the most powerful experiment for distinguishing isomers. For this compound, key HMBC correlations would be observed from the methoxy protons to their attached aromatic carbons (C4 and C5) and adjacent carbons, confirming their positions. For example, the protons of the C4-methoxy group would show a correlation to the C4, C3a, and C5 carbons, definitively establishing the 4,5-substitution pattern.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀O₄), the exact mass would be 194.0579 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 194. Subsequent fragmentation is expected to involve the loss of functional groups. Common fragmentation pathways for related structures include:

Loss of a methyl radical (•CH₃) from a methoxy group, leading to a fragment at m/z = 179.

Loss of formaldehyde (CH₂O) from a methoxy group, resulting in a fragment at m/z = 164.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Analysis of the fragmentation of the related compound 5,6-Dimethoxyisobenzofuran-1(3H)-one shows a molecular ion at m/z = 194 and a prominent fragment ion at m/z = 165, which could correspond to the loss of a formyl radical nih.gov.

Interactive Table: Key MS Data for 5,6-Dimethoxyisobenzofuran-1(3H)-one

| m/z | Ion Type |

| 195.065 | [M+H]⁺ |

| 194 | M⁺ |

| 180.041 | Fragment Ion |

| 165 | Fragment Ion |

| 151.067 | Fragment Ion |

| 139.075 | Fragment Ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.

Lactone Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected between 1740-1770 cm⁻¹. This is a key diagnostic peak for the γ-lactone ring system.

Aromatic C=C Stretches: Medium to weak absorptions in the 1500-1620 cm⁻¹ region.

C-O Stretches: Strong bands corresponding to the aryl-alkyl ether and the ester C-O bonds would be visible, typically in the 1000-1300 cm⁻¹ range.

C-H Stretches: Signals for aromatic C-H bonds would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methoxy groups would appear just below 3000 cm⁻¹.

The IR spectrum for the isomer 5,6-Dimethoxyisobenzofuran-1(3H)-one shows a strong carbonyl absorption at 1747 cm⁻¹, consistent with the lactone functional group, along with other expected bands for the aromatic ring and ether linkages rsc.org.

Interactive Table: IR Absorption Bands for 5,6-Dimethoxyisobenzofuran-1(3H)-one

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2920 | C-H Stretch (Aliphatic) |

| 1747 | C=O Stretch (Lactone) |

| 1610 | C=C Stretch (Aromatic) |

| 1498 | C=C Stretch (Aromatic) |

| 1297 | C-O Stretch (Ether/Ester) |

| 1126 | C-O Stretch (Ether/Ester) |

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are indispensable for the isolation and purification of synthetic compounds and for assessing their purity.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of isobenzofuranone derivatives from reaction mixtures. A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate (B1210297), would be used to elute the compound from the column rsc.org. The polarity of the solvent system is optimized to achieve separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for purity analysis. A reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient would be suitable for assessing the purity of this compound. The compound's purity would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. For chiral derivatives of isobenzofuranones, chiral HPLC columns are used to separate and quantify enantiomers wiley-vch.de.

Biological Activities and Pharmacological Applications of Isobenzofuran 1 3h One Derivatives, with Focus on 4,5 Dimethoxyisobenzofuran 1 3h One

Antimicrobial and Antifungal Properties

The isobenzofuranone core structure is prevalent in many natural and synthetic compounds that exhibit a range of biological activities, including antimicrobial and antifungal effects. imjst.orgnih.gov While comprehensive studies detailing the specific antimicrobial spectrum of 4,5-Dimethoxyisobenzofuran-1(3H)-one are not extensively documented in peer-reviewed literature, it is noted as being used as an antimicrobial agent. lookchem.com Its presence in nutmeg is significant, as nutmeg seed extracts have demonstrated potent antimicrobial properties against a variety of bacteria and fungi. nih.gov

Research into related isobenzofuranone derivatives provides insight into the potential activity of this class of compounds. For instance, a study on newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives demonstrated notable activity against both bacteria and fungi. imjst.org These compounds showed inhibitory effects against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans. imjst.org Similarly, other isobenzofuranones isolated from fungal endophytes have been shown to inhibit the growth of pathogenic fungi and oomycetes, such as Fusarium oxysporum and Alternaria alternata. mdpi.com

Table 1: Antimicrobial Activity of Select Isobenzofuran-1(3H)-one Derivatives

| Compound | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| N-(3-phthalidyl) amines (B1-B4) | Staphylococcus aureus | Powerful inhibition effect (at 5mg/ml) | imjst.org |

| N-(3-phthalidyl) amines (B1-B4) | Escherichia coli | Good inhibition effect (at 5mg/ml) | imjst.org |

| N-(3-phthalidyl) amines (B1-B4) | Candida albicans | Antifungal activity exhibited | imjst.org |

Anti-inflammatory Efficacy and Underlying Mechanisms

The anti-inflammatory potential of isobenzofuranones is a significant area of investigation. Although direct studies on this compound are scarce, related compounds have been explored for their effects on key inflammatory pathways. For example, the related compound n-butylphthalide has been investigated for its protective role in ischemic brain injury, which involves inflammatory processes. rdd.edu.iq

Modulation of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule in inflammation. nih.gov While physiological levels are essential, overproduction by enzymes like inducible nitric oxide synthase (iNOS) contributes to inflammatory pathology. nih.gov The ability of compounds to modulate NO production is a key indicator of anti-inflammatory potential. Flavonoids and other phenolic compounds, which share structural similarities with the isobenzofuranone class, are known to inhibit enzymes involved in inflammation, including nitric oxide synthase. nih.gov While nutmeg extracts, which contain 4,5-dimethoxyphthalide, are known to inhibit NO, direct evidence linking this specific compound to NO modulation is not yet established. nih.gov However, studies on other heterocyclic/benzofuran (B130515) hybrids have shown excellent inhibitory effects on the generation of NO in cellular models. researchgate.net

Regulation of Cellular Signaling Pathways (e.g., Nrf2/HO-1, NF-κB/MAPK)

Modern anti-inflammatory research focuses on cellular signaling pathways that regulate the expression of inflammatory mediators. The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are central to the inflammatory response, controlling the production of cytokines and enzymes like COX-2. researchgate.net Numerous studies have demonstrated that various benzofuran and isobenzofuranone derivatives exert their anti-inflammatory effects by inhibiting these pathways. researchgate.net For instance, certain benzofuran-piperazine hybrids have been shown to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade in LPS-stimulated RAW264.7 cells. researchgate.net

The Nrf2/HO-1 pathway is another critical target, representing a key cellular defense mechanism against oxidative stress, which is closely linked to inflammation. nih.gov Activation of this pathway can lead to the production of the anti-inflammatory and antioxidant enzyme heme oxygenase-1 (HO-1). While nutmeg extract is noted to reduce inflammation, the specific role of 4,5-dimethoxyphthalide in activating the Nrf2/HO-1 pathway requires further investigation. nih.gov

In Vitro and In Vivo Anti-inflammatory Models

The evaluation of anti-inflammatory activity typically involves both cellular (in vitro) and whole-organism (in vivo) models. A standard in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (like RAW264.7 cells) to screen for a compound's ability to reduce the production of inflammatory mediators such as NO and various cytokines. researchgate.netresearchgate.net

For in vivo assessment, the carrageenan-induced paw edema model in rodents is a widely used method to evaluate the acute anti-inflammatory activity of a test compound. In this model, the reduction in swelling of the paw after administration of the compound indicates its anti-inflammatory efficacy. While various benzofuran and isobenzofuranone derivatives have been successfully evaluated using these models, specific data for this compound is not available in the current literature. researchgate.net

Anticancer and Cytotoxic Investigations

The isobenzofuranone scaffold is found in several compounds with reported cytotoxic and anticancer activities. nih.govresearchgate.net These molecules are investigated for their ability to selectively target and eliminate cancer cells, often by inducing programmed cell death, or apoptosis.

Induction of Apoptosis in Cancer Cell Lines

Inducing apoptosis in malignant cells is a primary goal of cancer chemotherapy. Several isobenzofuranone derivatives have demonstrated pro-apoptotic capabilities in cancer research. For instance, a study on related isobenzofuranones derived from anacardic acids showed a significant antiproliferative effect on the HL-60 leukemia human cancer cell line, which was attributed to the induction of DNA fragmentation and chromatin condensation, hallmarks of apoptosis. Another related compound, n-butylphthalide, has been studied for its ability to inhibit apoptosis, though this was in the context of neurodegenerative diseases rather than cancer. rdd.edu.iq

A study on the closely related compound, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, found that it increases the frequency of cell death and potentiates the effects of conventional chemotherapy drugs like cisplatin. The ability of such compounds to enhance cell death induced by chemotherapy suggests their potential as adjuvant therapeutic agents.

Table 2: Cytotoxic and Pro-apoptotic Activity of Select Isobenzofuranone Derivatives

| Compound/Derivative | Cell Line/Model | Key Finding | Reference |

|---|---|---|---|

| Isobenzofuranones from anacardic acids | HL-60 (leukemia) | Significant antiproliferative effect; induced DNA fragmentation. | |

| 3-Heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one | In vivo mouse model | Increases frequency of liver and kidney cell death. |

Influence on Cell Growth and Gene Expression Profiles

There is currently no specific research available detailing the influence of this compound on cell growth or its effects on gene expression profiles. However, studies on other isomers, such as 5,6-Dimethoxyisobenzofuran-1(3H)-one, indicate that compounds in this family can modulate signaling pathways related to cell growth and apoptosis and may alter gene expression in various cell types. This suggests a potential area for future investigation for the 4,5-dimethoxy isomer.

Interaction with Tubulin and Microtubule Dynamics

An extensive search of scientific literature did not yield any studies on the interaction of this compound with tubulin or its influence on microtubule dynamics. This specific area of its biological activity remains uninvestigated.

Antioxidant Capacity and Protection against Oxidative Stress

The neuroprotective and antioxidant properties of several isobenzofuranone derivatives have been explored, demonstrating their potential to counteract oxidative stress, a key factor in neurodegenerative diseases. nih.govresearchgate.netresearchgate.net Studies on primary cultures of hippocampal neurons subjected to hydrogen peroxide-induced oxidative stress have shown that certain isobenzofuranones can significantly reduce intracellular levels of reactive oxygen species (ROS) and decrease lipid peroxidation. nih.govresearchgate.netnih.gov

In these studies, specific, but structurally unconfirmed, isobenzofuranone derivatives (referred to as compounds 1 and 2) were shown to protect neurons from cell death and maintain cellular viability under oxidative conditions. nih.govmdpi.com This protective effect is attributed to their ability to scavenge free radicals. researchgate.net For instance, one study highlighted that an isobenzofuran-1(3H)-one derivative offered neuroprotection against neuronal damage in the CA1 and dentate gyrus regions of the hippocampus by mitigating oxidative damage. researchgate.net

While these findings are promising for the isobenzofuranone class, the exact structures of the tested compounds in these key neuroprotection studies have not been confirmed as this compound in the available literature. Therefore, while it is plausible that the 4,5-dimethoxy isomer possesses similar antioxidant capabilities, direct experimental evidence is currently lacking.

Enzyme Inhibitory Actions

Tyrosinase Inhibition for Hyperpigmentation Research

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for agents developed for skin hyperpigmentation disorders. orcid.orgacs.org Research into the isobenzofuran-1(3H)-one class has identified several derivatives that act as tyrosinase inhibitors. orcid.org However, studies specifically evaluating This compound for tyrosinase inhibitory activity have not been found in the current body of scientific literature.

Cholinesterase Inhibition in Neurological Contexts

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. While novel carbamates based on different furobenzofuran skeletons have been developed as potent cholinesterase inhibitors, there is no available research data on the activity of This compound against either acetylcholinesterase or butyrylcholinesterase.

Neurological and Neurodegenerative Disease Research

Research into the therapeutic potential of isobenzofuranones for neurological conditions often centers on their antioxidant and anti-inflammatory properties. Studies have demonstrated that certain derivatives of this class can protect hippocampal neurons—cells crucial for memory and learning that are vulnerable in neurodegenerative diseases—from oxidative stress-induced damage. nih.govresearchgate.net One investigation showed that an isobenzofuran-1(3H)-one derivative protected against neuronal injury in brain regions significantly impacted by Alzheimer's disease. researchgate.net The mechanism for this neuroprotective action is linked to the reduction of oxidative damage, including decreased ROS levels and lipid peroxidation. nih.govresearchgate.net

Despite these encouraging findings for the isobenzofuranone scaffold, this research has not explicitly identified This compound as the active compound. Therefore, its specific role or potential in neurological and neurodegenerative disease research remains an open area for future scientific exploration.

Antidepressant Effects and Neurotransmitter Modulation

While there is a growing interest in the antidepressant potential of various natural and synthetic compounds, direct scientific studies on the antidepressant effects of This compound are not currently available in the published literature. The modulation of neurotransmitter systems is a key mechanism for many antidepressant drugs, which often work by inhibiting the reuptake of serotonin (B10506), norepinephrine, or dopamine, thereby increasing their availability in the synaptic cleft. nih.govresearchgate.net Some synthetic derivatives of other heterocyclic compounds have been investigated for their potential to interact with serotonin receptors, such as the 5-HT1A receptor, which is a known target for antidepressant therapies. google.com However, research has not yet specifically elucidated whether this compound possesses similar activities.

Potential in Alzheimer's Disease Therapy (AChE, BuAChE, HuAChE Inhibition, Aβ Aggregation)

Research into the therapeutic potential of compounds for Alzheimer's disease often focuses on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov A deficiency in acetylcholine is a well-established feature of Alzheimer's disease. mdpi.com Additionally, the aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of the disease, making the inhibition of this process a key therapeutic strategy. nih.govnih.gov

Direct studies on the effects of This compound on cholinesterases and Aβ aggregation have not been reported. However, research on structurally similar compounds provides some insight. A study on a series of 5,6-dimethoxybenzofuran-3-one derivatives, which share a dimethoxy-substituted core structure, demonstrated dual inhibitory activity against both AChE and BuChE. nih.gov One of the most potent compounds in that series was (Z)-1-(3-Methylbenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene) methyl) pyridinium (B92312) chloride. nih.gov These findings suggest that the benzofuranone scaffold with methoxy (B1213986) substitutions may be a promising starting point for the design of cholinesterase inhibitors.

Regarding Aβ aggregation, while various natural and synthetic compounds are being investigated for their ability to inhibit this process, there is no specific data available for this compound. Phthalates, a broad class of chemicals that includes isobenzofuranone structures, have been studied in the context of Alzheimer's, with some associations found between certain phthalate (B1215562) metabolites and Aβ status. nih.govresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of a Related Benzofuranone Derivative

| Compound | Target Enzyme | IC50 (nM) |

| (Z)-1-(3-Methylbenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene) methyl) pyridinium chloride | Acetylcholinesterase (AChE) | 52 ± 6.38 |

Data sourced from a study on 5,6-dimethoxybenzofuran-3-one derivatives. nih.gov

Neuroprotective Effects against Cellular Damage

The neuroprotective potential of isobenzofuranone derivatives has been explored, with studies indicating that these compounds can protect neurons from oxidative stress-induced damage. nih.govresearchgate.net Oxidative stress is a key factor in the pathology of various neurodegenerative diseases. nih.gov

While direct studies on the neuroprotective effects of This compound are limited, research on other isobenzofuranone derivatives has shown promising results. For instance, certain isobenzofuranones have been shown to reduce intracellular reactive oxygen species (ROS) and lipid peroxidation in primary cultures of hippocampal neurons, thereby minimizing cytotoxicity and cell death. researchgate.net One study highlighted the neuroprotective qualities of an isobenzofuran-1(3H)-one derivative in reducing oxidative damage caused by the herbicide diquat. nih.gov Another study discovered a novel isobenzofuranone derivative, Cpd8l, that acts as a selective TREK-1 inhibitor, which in turn reduces neuronal death in models of cortical neuronal injury. nih.gov

Antiplatelet Aggregation Activity

The inhibition of platelet aggregation is a crucial therapeutic strategy for the prevention of thrombotic diseases. While there are no direct studies on the antiplatelet activity of This compound , research on related compounds suggests that the isobenzofuranone scaffold may possess this activity. For example, a series of 4-methoxybenzene-1,3-isophthalamides were synthesized and showed promising in vitro anti-platelet aggregation activities, with some compounds being more potent than the reference drug Picotamide. nih.gov Furthermore, other synthetic derivatives containing a methoxy group have also been investigated for their potential to inhibit platelet aggregation. nih.gov

Phytotoxic Activity and Inhibition of Plant Pathogenic Microorganisms

There is evidence to suggest that isobenzofuranone derivatives possess phytotoxic and antimicrobial properties, making them potential candidates for the development of natural herbicides and fungicides. nih.govmdpi.com

Specific research on the phytotoxic activity of This compound is not available. However, studies on other dimethoxy-substituted phthalides have demonstrated inhibitory activity against plant pathogenic fungi. For instance, 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide have been isolated from the edible mushroom Pleurotus ostreatus and have shown inhibitory effects against the rice blast fungus Pyricularia oryzae. While the direct antifungal activity of this compound against plant pathogens has not been documented, a study on a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, isolated from the fungus Cephalosporium sp. AL031, showed potent antioxidant activity. nih.gov Other research has focused on the herbicidal activity of various synthetic isobenzofuranones, with some compounds showing activity comparable to commercial herbicides. nih.govmdpi.comnih.gov

Structure Activity Relationship Sar Studies of 4,5 Dimethoxyisobenzofuran 1 3h One Derivatives

Influence of Methoxy (B1213986) Group Positioning and Substitution Patterns on Bioactivity

The position and pattern of methoxy (–OCH₃) groups on the isobenzofuranone scaffold are significant determinants of biological activity. In derivatives of (Z)-3-benzylideneisobenzofuran-1(3H)-one, the location of the methoxy group has a pronounced effect on antioxidant and antiplatelet functions. nih.govnih.gov

Studies on a series of these compounds, where the isobenzofuranone ring is designated as "site I" and the benzylidene ring as "site II," have shown that a methoxy group has a more advantageous effect on bioactivity when placed on site II. nih.gov For instance, a derivative with a methoxy group at the C-6 position of the isobenzofuranone ring (site I) and no substitution on the benzylidene ring (site II) showed diminished antioxidant activity. nih.gov Conversely, the introduction of a methoxy group onto the benzylidene ring (site II) led to an incremental increase in antioxidant activity. nih.gov

The specific position on the benzylidene ring is also crucial. A compound with a meta-methoxy group on site II demonstrated a high order of antioxidant activity, proving to be tenfold more active than the standard, ascorbic acid. nih.govnih.gov A para-methoxy substitution at the same site also resulted in good activity. nih.gov This suggests that the electronic and steric effects imparted by the methoxy group's position are key to modulating the molecule's ability to scavenge free radicals.

In the broader context of related benzofuran (B130515) structures, methoxy groups are consistently linked to potent bioactivity. For example, a series of benzofuran-based derivatives featuring a 3,4,5-trimethoxybenzamide (B1204051) moiety were identified as novel tubulin polymerization inhibitors with significant antiproliferative activity. nih.gov Similarly, the lack of a methoxy substituent on a heterocyclic ring has been cited as detrimental to the cytotoxic activity of certain hybrid benzofuran derivatives. mdpi.com The position can also influence pharmacokinetics; studies on non-isobenzofuranone compounds have shown that ortho or meta methoxy groups can accelerate clearance from the liver, while a para position can lead to higher uptake in target organs like the heart. nih.gov However, in some contexts, such as ketone-isobenzofuranone hybrids designed for herbicidal activity, strong electron-donating groups like methoxy were found to result in low activity. nih.gov

Impact of Aromatic and Lactone Ring Substitutions on Pharmacological Efficacy

Substitutions on both the aromatic (isobenzofuranone) and the exocyclic (e.g., benzylidene) rings of isobenzofuranone derivatives profoundly affect their pharmacological efficacy. The nature, size, and electronic properties of these substituents dictate the molecule's interaction with biological targets, influencing activities from antioxidant and antiplatelet to anticancer and herbicidal. nih.govnih.gov

In studies of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, various substitutions have been systematically evaluated. nih.govnih.gov

On the Benzylidene Ring (Site II):

Electron-donating groups like para-methyl (p-CH₃) and electron-withdrawing groups like para-chloro (p-Cl) were found to considerably augment antioxidant activity compared to the unsubstituted parent compound. nih.gov

However, introducing a larger substituent, such as a para-bromo (p-Br) group, drastically diminished antioxidant activity, indicating a potential negative steric effect. nih.gov

On the Isobenzofuranone Ring (Site I):

The introduction of a bromine atom at the C-6 position was shown to significantly improve antiplatelet activity, making the compound more active than aspirin. nih.gov

Combining a C-6 bromo substituent on site I with para- or meta-methoxy groups on site II resulted in compounds with 3- to 5-fold greater antiplatelet potency than the standard reference. nih.gov

This highlights that a combination of substitutions on both rings can lead to synergistic effects, enhancing a specific biological activity. For herbicidal ketone-isobenzofuranone hybrids, substitutions with weak electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., F, Cl, Br, NO₂) showed promising activity, with ortho-substituted derivatives outperforming meta- and para-isomers. nih.gov This again underscores the importance of the substituent's electronic nature and position.

In related benzofuran systems, substitutions at the C-2 and C-3 positions are critical. nih.govmdpi.com Ester or heterocyclic ring substitutions at the C-2 position were found to be crucial for cytotoxic activity. mdpi.com Furthermore, functionalization at the C-3 position of isobenzofuran-1(3H)-ones has yielded derivatives with significant antiproliferative activity against leukemia and lymphoma cell lines. nih.gov

Bioactivity of Substituted (Z)-3-benzylideneisobenzofuran-1(3H)-ones

The following table summarizes the antioxidant (DPPH scavenging) and antiplatelet activities for a selection of substituted derivatives, illustrating the structure-activity relationships discussed.

| Compound | Substitution (Site I: Isobenzofuranone) | Substitution (Site II: Benzylidene) | Antioxidant IC₅₀ (µg/mL) | Antiplatelet IC₅₀ (µg/mL) |

|---|---|---|---|---|

| 28a | H | H | 14.38 ± 0.09 | 68.39 ± 0.44 |

| 28c | H | p-Cl | 6.33 ± 0.08 | 18.14 ± 0.16 |

| 28d | H | p-Br | 52.34 ± 0.29 | 14.21 ± 0.31 |

| 28f | H | m-OMe | 0.41 ± 0.12 | 4.20 ± 0.28 |

| 28g | 6-Br | H | 3.83 ± 0.21 | 16.28 ± 0.25 |

| 28k | 6-Br | p-OMe | 0.52 ± 0.04 | 7.28 ± 0.48 |

| 28l | 6-Br | m-OMe | 1.21 ± 0.08 | 4.20 ± 0.28 |

| 28t | 6-OMe | H | 21.21 ± 0.12 | 10.11 ± 0.14 |

| Ascorbic Acid | Standard Reference | 4.57 | - | |

| Aspirin | Standard Reference | - | 21.34 |

Data sourced from Scientific Reports, 2020. nih.gov

Elucidation of Key Pharmacophores for Specific Biological Targets

The identification of key pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity—is a direct outcome of SAR studies. For derivatives of 4,5-Dimethoxyisobenzofuran-1(3H)-one, distinct pharmacophoric models have emerged for different therapeutic targets.

Antidepressant Activity: A series of novel isobenzofuran-1(3H)-one derivatives have been identified as potential antidepressants that function through serotonin (B10506) reuptake inhibition. nih.gov In vitro testing revealed that specific compounds (designated 9d, 10a, and 10c) demonstrated superior inhibitory effects. Further investigation of compound 10a showed it could improve depression-like behavior in animal models by increasing serotonin levels in the cortex and enhancing the expression of synaptic proteins. nih.gov This suggests a pharmacophore where the isobenzofuranone core, appropriately substituted, can effectively interact with the serotonin transporter.

Anticancer Activity (Tubulin Inhibition): A prominent pharmacophore for anticancer activity involves the inhibition of tubulin polymerization. Several benzofuran-based derivatives have been designed as potent antimitotic agents that interact with the colchicine (B1669291) binding site of tubulin. nih.govnih.gov A key structural feature is the presence of a 3,4,5-trimethoxyphenyl group, often attached to a benzofuran or related heterocyclic core. nih.govnih.gov For example, derivative 6g, a benzofuran-based 3,4,5-trimethoxybenzamide, showed significant cytotoxicity against several cancer cell lines and was found to arrest the cell cycle in the G2/M phase, consistent with tubulin polymerization inhibition. nih.gov

Antioxidant and Antiplatelet Activity: For antioxidant and antiplatelet effects, the pharmacophore is based on the (Z)-3-benzylideneisobenzofuran-1(3H)-one scaffold. researchgate.netnih.gov The SAR data indicates that optimal antioxidant activity requires specific electronic features on the benzylidene ring, with a meta-methoxy group being a particularly potent feature. nih.govnih.gov For antiplatelet activity, the pharmacophore benefits from a halogen (e.g., bromine) on the isobenzofuranone ring combined with a methoxy group on the benzylidene moiety. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comlibretexts.org Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities. mdpi.comlibretexts.org

While specific stereochemical studies on this compound are not extensively detailed in the available literature, research on closely related benzofuranone derivatives provides compelling evidence of its importance. Enantiomers of a 2-benzofuran-1(3H)-one derivative isolated from a marine fungus were both found to exhibit potent antioxidant activities, indicating that the specific spatial orientation is key to its radical scavenging capacity. nih.gov

More definitive findings come from studies on nature-inspired compounds containing a similar lactone-like ring system. In an investigation of 3-Br-acivicin and its derivatives for antimalarial activity, it was discovered that only the isomers with a specific stereochemistry, (5S, αS), displayed significant potency. mdpi.comresearchgate.net This stereoselectivity was attributed to two main factors:

Stereoselective Uptake: The active isomers are likely recognized and transported into the cell by specific L-amino acid transporters. mdpi.comresearchgate.net

Target Binding: Molecular modeling revealed that the specific 3D structure of the active isomers was a requirement for efficient and irreversible binding to the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). researchgate.net

These findings strongly suggest that the chirality of substituted isobenzofuran-1(3H)-ones would be a critical factor in their biological activity. The arrangement of substituents in three-dimensional space would directly influence how the molecule fits into a binding pocket, affecting its efficacy and potency. Therefore, future drug design efforts based on this scaffold must consider the synthesis and evaluation of stereochemically pure isomers to identify the most active and selective therapeutic candidates. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies of 4,5 Dimethoxyisobenzofuran 1 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.govjppres.com This method is crucial for understanding potential biological activity by evaluating the binding affinity and interaction patterns between the ligand and the active site of a receptor. nih.gov

Research Findings: While specific molecular docking studies focusing exclusively on 4,5-Dimethoxyisobenzofuran-1(3H)-one are not extensively documented in publicly available literature, the general methodology can be described. A typical study would involve docking this compound into the active site of a relevant biological target. For instance, related phthalide (B148349) and isobenzofuranone structures have been investigated for their interactions with enzymes like cyclooxygenases or acetylcholinesterase. nih.govnih.gov

The process involves preparing the 3D structure of this compound and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a binding energy or score for each pose. nih.gov The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the methoxy (B1213986) and lactone groups of the ligand and the amino acid residues of the target. mdpi.com

Interactive Data Table: Hypothetical Docking Results

Below is a hypothetical data table illustrating the kind of results a molecular docking study of this compound against a target protein might yield.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 | -8.2 | TYR-385, SER-530 | Hydrogen Bond |

| LEU-352, VAL-523 | Hydrophobic | ||

| Acetylcholinesterase | -9.5 | TRP-84, TYR-334 | π-π Stacking |

| SER-122, HIS-440 | Hydrogen Bond | ||

| Carbonic Anhydrase I | -7.9 | HIS-94, THR-199 | Hydrogen Bond, Metal Coordination |

Note: The data in this table is illustrative and based on typical findings for similar compounds, not on published experimental results for this compound.

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can explore the conformational flexibility of this compound and the stability of its complex with a biological target. nih.govmdpi.com

Research Findings: Specific MD simulation studies on this compound are not readily available. However, the application of this technique would involve placing the compound, either alone in a solvent or within a protein binding site, and calculating the forces between atoms over a set period. youtube.comyoutube.com The simulation trajectory provides information on the stability of the system, conformational changes, and the persistence of intermolecular interactions like hydrogen bonds. nih.gov For a ligand-protein complex, a stable root-mean-square deviation (RMSD) over the simulation time would suggest a stable binding mode. nih.gov

Interactive Data Table: Illustrative MD Simulation Parameters

This table presents typical parameters that would be defined for an MD simulation study.

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run, approximating physiological conditions. |

| Pressure | 1 atm | The pressure maintained during the simulation. |

| Force Field | AMBER, CHARMM | A set of parameters used to calculate potential energy. |

| Solvent Model | TIP3P Water | The model used to represent the solvent molecules. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

Research Findings: While a specific QSAR model for this compound is not published, studies on related phthalimide (B116566) and phthalazine (B143731) derivatives have demonstrated the utility of this approach. nih.govresearchgate.netresearchgate.net A QSAR study would involve a dataset of isobenzofuranone analogs with measured biological activities. Molecular descriptors, which are numerical representations of chemical and physical properties, would be calculated for each compound. These descriptors can include electronic, steric, and lipophilic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net Such models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. nih.govmdpi.com For instance, a hypothetical QSAR model might reveal that the presence and position of methoxy groups on the benzene (B151609) ring are crucial for the compound's biological effect.

Interactive Data Table: Example Molecular Descriptors for QSAR

The table below lists some molecular descriptors that would be relevant in a QSAR study of isobenzofuranone derivatives.

| Descriptor | Definition | Potential Influence on Activity |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the lipophilicity and membrane permeability of the compound. |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can influence binding site accessibility and pharmacokinetics. |

| Number of H-bond Donors/Acceptors | The count of hydrogen bond donor and acceptor sites. | Crucial for specific interactions with biological targets. |

| Dipole Moment | A measure of the polarity of the molecule. | Affects solubility and the strength of electrostatic interactions. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comcore.ac.uk It is based on the principle that the energy of a molecule can be determined from its electron density. youtube.com

Research Findings: DFT calculations can provide valuable information about this compound, such as its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential map. nih.gov These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more likely to undergo chemical reactions.

Studies on related isobenzofuran (B1246724) systems have used DFT to investigate reaction mechanisms, such as cycloadditions. pku.edu.cn For this compound, DFT could be used to predict its most reactive sites for nucleophilic or electrophilic attack, providing insights into its metabolic fate or potential chemical transformations.

Interactive Data Table: Hypothetical DFT Calculation Results

This table shows the kind of data that would be generated from DFT calculations on this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and electronic stability of the molecule. |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, not on published experimental results for this compound.

Natural Occurrence and Biosynthetic Pathways of Isobenzofuran 1 3h One Derivatives

Isolation from Fungal Species (e.g., Pleurotus eryngii, Pleurotus ostreatus)

Fungi are prolific producers of a diverse range of secondary metabolites, including isobenzofuran-1(3H)-one derivatives. The genus Pleurotus, which includes the widely cultivated oyster mushrooms, has been a source of various bioactive compounds.

Research on the edible mushroom Pleurotus ostreatus has led to the identification of two related dimethoxyisobenzofuran-1(3H)-one isomers: 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide. researchgate.net These compounds were isolated from the culture filtrate of the mushroom. researchgate.net While these findings highlight the capacity of Pleurotus species to synthesize dimethoxy-substituted phthalides, the specific isolation of 4,5-Dimethoxyisobenzofuran-1(3H)-one from Pleurotus eryngii or Pleurotus ostreatus has not been explicitly reported in the scientific literature based on the conducted research.

Other fungi, such as Cephalosporium sp., have been found to produce hydroxylated and methoxylated isobenzofuranone derivatives, such as 4,6-dihydroxy-5-methoxy-7-methylphthalide. mdpi.com This further underscores the role of fungi as a rich source of structurally varied isobenzofuranones. mdpi.com

Table 1: Isobenzofuran-1(3H)-one Derivatives Isolated from Fungal Species

| Compound Name | Fungal Source | Reference |

| 4,6-Dimethoxyphthalide | Pleurotus ostreatus | researchgate.net |

| 5,7-Dimethoxyphthalide | Pleurotus ostreatus | researchgate.net |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. | mdpi.com |

Presence in Medicinal Plants and other Natural Sources (e.g., Rhizoma Polygonum Cuspidatum)

Medicinal plants are another significant reservoir of isobenzofuran-1(3H)-one derivatives. Rhizoma Polygonum Cuspidatum, the dried root and rhizome of Polygonum cuspidatum, is a well-known herb in traditional Chinese medicine.

Studies on the chemical constituents of Rhizoma Polygonum Cuspidatum have resulted in the isolation of 5,7-Dimethoxyisobenzofuran-1(3H)-one. nih.govnih.gov This compound was identified as a colorless prismatic crystal from the plant extract. nih.gov The presence of this isomer in Polygonum cuspidatum points to the existence of the necessary biosynthetic machinery for producing dimethoxy-substituted phthalides within this plant species. However, direct evidence for the natural occurrence of this compound in Rhizoma Polygonum Cuspidatum is not found in the reviewed literature.

Table 2: Isobenzofuran-1(3H)-one Derivatives Isolated from Rhizoma Polygonum Cuspidatum

| Compound Name | Plant Source | Reference |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | Rhizoma Polygonum Cuspidatum | nih.govnih.gov |

Postulated Biosynthetic Routes and Enzymatic Mechanisms

The biosynthesis of isobenzofuran-1(3H)-ones is generally understood to proceed through the polyketide pathway. wikipedia.org Polyketides are a large and diverse class of secondary metabolites synthesized by a series of Claisen condensations, similar to fatty acid synthesis. wikipedia.org The backbone of these molecules is assembled by enzymes known as polyketide synthases (PKSs). nih.gov

The biosynthesis of the isobenzofuranone core is believed to start with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of malonyl-CoA units. nih.gov This process is catalyzed by a PKS. For a dimethoxy-substituted isobenzofuranone, the postulated pathway would involve the following key steps:

Polyketide Chain Assembly: A starter molecule (e.g., acetyl-CoA) is condensed with several extender molecules (e.g., malonyl-CoA) by a PKS to form a linear polyketide chain.

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization to form an aromatic ring. This is a crucial step in forming the benzene (B151609) part of the isobenzofuranone structure.

Tailoring Reactions: Following the formation of the basic aromatic structure, a series of "tailoring" enzymes modify the molecule. These modifications can include hydroxylations, methylations (O-methylation to form methoxy (B1213986) groups), and reductions. researchgate.net For this compound, this would involve the specific placement of two methoxy groups at the 4 and 5 positions of the benzene ring.

Lactone Formation: The final step is the formation of the γ-lactone ring, which completes the isobenzofuran-1(3H)-one skeleton.

The specific enzymes responsible for the regioselective hydroxylation and subsequent methylation to produce the 4,5-dimethoxy substitution pattern have not been definitively characterized for this specific isomer. However, the general principles of polyketide biosynthesis provide a robust framework for understanding its formation in nature. The diversity of isobenzofuranone structures found in nature arises from variations in the starter and extender units, the number of condensation steps, and the array of tailoring enzymes present in a particular organism. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 4,5 Dimethoxyisobenzofuran 1 3h One

Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The core structure of 4,5-Dimethoxyisobenzofuran-1(3H)-one provides a versatile foundation for the synthesis of novel analogues with potentially enhanced biological activities. The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a common feature in many naturally occurring and pharmaceutically important molecules. nih.gov These compounds are known to possess a wide range of pharmacological properties, including antitumor, antifungal, and anti-inflammatory activities. nih.gov

Future synthetic efforts could focus on the strategic modification of the this compound molecule. Introducing various substituents at different positions on the aromatic ring or modifying the lactone ring could lead to the creation of a diverse library of new chemical entities. The synthesis of these novel analogues can be achieved through established chemical reactions, and their structures can be confirmed using modern spectroscopic techniques such as IR, NMR, and mass spectrometry. researchgate.net